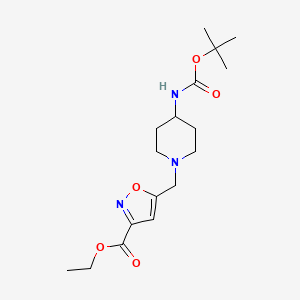

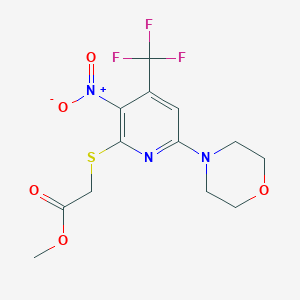

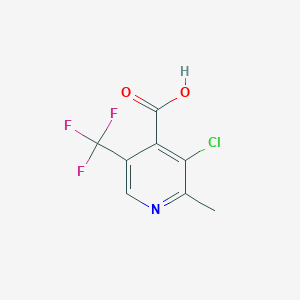

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

説明

Phenylboronic acid (PBA) derivatives, which are often termed ‘boronolectins,’ are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications .

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of ongoing research. For example, the synthesis of RNA using the 1-(2-cyanoethyl)-1-methylethyl (CEE) group has been reported . Also, the synthesis of 1-(2-cyanoethyl)-3-(3-methoxypropane)imidazolium bromide has been described .

Molecular Structure Analysis

The molecular structure of compounds similar to the one you mentioned can be confirmed by techniques such as 1H NMR, 13C NMR, and FTIR .

Chemical Reactions Analysis

The chemical reactions involving boronic acids and their derivatives have been studied extensively. For example, the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide, is a key step in this synthetic approach for DNA synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives depend on the specific compound. For example, 1-(2-cyanoethyl)-3-(3-methoxypropane)imidazolium bromide showed high thermal stability above 200°C and the glass transition temperature was -49.80°C .

科学的研究の応用

Synthesis and Chemical Behavior

Antihypertensive and Coronary Vessel Dilator Properties : Research has shown that derivatives of 1,4-dihydropyridines, which include compounds like 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, exhibit properties as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through condensation processes involving enamines and ylidene acid esters, showcasing their potential in medicinal chemistry for cardiovascular diseases Abernathy, W. (1978).

Electrochemical Behavior : The electrochemical properties of similar compounds have been studied, indicating that they can undergo reductions and oxidations leading to the formation of different cyclic compounds, which is significant for understanding the chemical and physical properties of these compounds in various mediums David, J., Hurvois, J., Tallec, A., & Toupet, L. (1995).

Hantzsch Synthesis of Nitro- and Dinitropyridines : The compound has been involved in studies focusing on the Hantzsch synthesis method, producing nitro- and dinitropyridines. These syntheses involve interactions with α, β-unsaturated nitro ketones and various enamines, leading to the formation of compounds with potential applications in drug development and organic synthesis Sagitullina, G., Glizdinskaya, L. V., & Sagitullin, R. S. (2005).

Synthesis of Antibacterial Agents : Another significant application is in the synthesis of antibacterial agents. Compounds within the same family have shown potent in vitro antibacterial activity, suggesting the potential for developing new antibacterial drugs. This highlights the role of such compounds in addressing antimicrobial resistance Matsumoto, J., Miyamoto, T., Minamida, A., Nishimura, Y., Egawa, H., & Nishimura, H. (1984).

Catalytic Oxidations : Research into the catalytic oxidation of alcohols to various carbonyl compounds using modified iodobenzenesulfonic acids demonstrates the compound's relevance in synthetic organic chemistry. This process is essential for the efficient synthesis of aldehydes, ketones, and carboxylic acids, which are crucial intermediates in the pharmaceutical industry Uyanik, M., Akakura, M., & Ishihara, K. (2009).

Safety And Hazards

The safety and hazards associated with boronic acids and their derivatives depend on the specific compound. For example, for 4-(2-Cyanoethyl)phenylboronic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

1-(2-cyanoethyl)-5-nitro-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c10-2-1-3-11-5-6(12(16)17)4-7(8(11)13)9(14)15/h4-5H,1,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSXXLSVQLJMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1[N+](=O)[O-])CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)